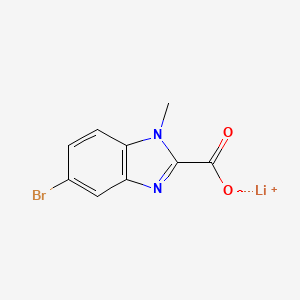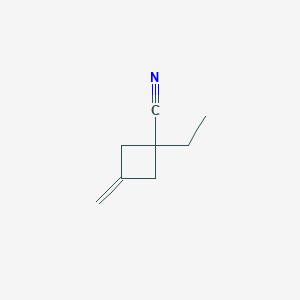
1-Ethyl-3-methylidenecyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methylidenecyclobutane-1-carbonitrile is an organic compound with a unique structure that includes a cyclobutane ring substituted with an ethyl group, a methylene group, and a nitrile group
Preparation Methods
The synthesis of 1-Ethyl-3-methylidenecyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of ethylcyclobutanone with a suitable nitrile source under specific conditions. The reaction typically requires a catalyst and may involve steps such as dehydration and cyclization to form the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl-3-methylidenecyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or organometallic compounds.
Addition: The double bond in the methylene group can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-methylidenecyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methylidenecyclobutane-1-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The nitrile group can participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. The exact molecular targets and pathways depend on the specific context of its application.
Comparison with Similar Compounds
1-Ethyl-3-methylidenecyclobutane-1-carbonitrile can be compared with similar compounds such as:
1-Methyl-3-methylidenecyclobutane-1-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.
Cyclobutanecarbonitrile: Lacks the methylene and ethyl substitutions.
Ethylcyclobutanone: Contains a carbonyl group instead of a nitrile group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C8H11N |
|---|---|
Molecular Weight |
121.18 g/mol |
IUPAC Name |
1-ethyl-3-methylidenecyclobutane-1-carbonitrile |
InChI |
InChI=1S/C8H11N/c1-3-8(6-9)4-7(2)5-8/h2-5H2,1H3 |
InChI Key |
LBOFHNSFJMYAPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=C)C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


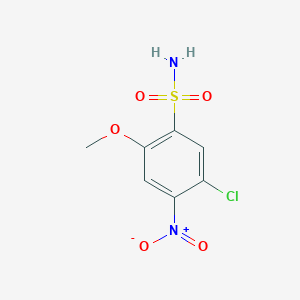

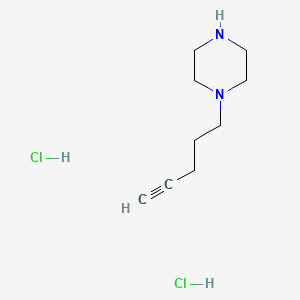
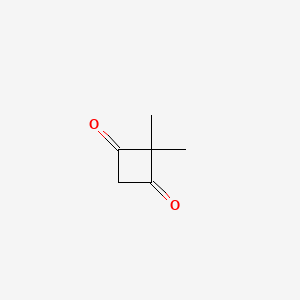
![[(E)-2-(2,4-difluorophenyl)vinyl]boronic acid](/img/structure/B13467695.png)
![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate](/img/structure/B13467708.png)

![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride](/img/structure/B13467716.png)
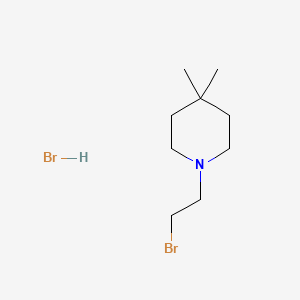
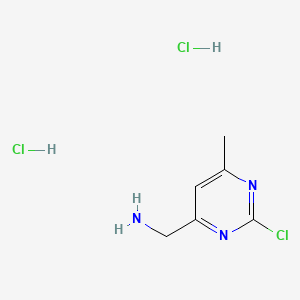
![N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}but-2-ynamide](/img/structure/B13467725.png)
![4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13467726.png)
![Tert-butyl 4-hydroxy-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13467727.png)
